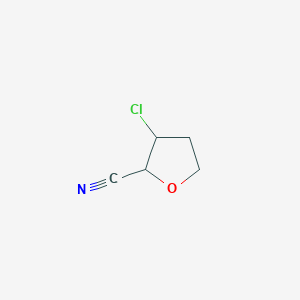
3-Chloro-tetrahydro-furan-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-tetrahydro-furan-2-carbonitrile is an organic compound with the molecular formula C5H6ClNO. It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom, a nitrile group, and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-tetrahydro-furan-2-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents and nitrile sources. One common method is the chlorination of tetrahydrofuran-2-carbonitrile using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-tetrahydro-furan-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild bases (e.g., sodium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution: Amino-tetrahydrofuran-2-carbonitrile, thio-tetrahydrofuran-2-carbonitrile.
Reduction: Tetrahydrofuran-2-amine.
Oxidation: Tetrahydrofuran-2-one (lactone) derivatives.
Scientific Research Applications
3-Chloro-tetrahydro-furan-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and infectious diseases.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Chloro-tetrahydro-furan-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and the tetrahydrofuran ring can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-carbonitrile: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Bromo-tetrahydro-furan-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Tetrahydrofuran-2-amine: A reduction product of 3-Chloro-tetrahydro-furan-2-carbonitrile, lacking the nitrile group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a nitrile group, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in the preparation of complex molecules .
Properties
Molecular Formula |
C5H6ClNO |
|---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
3-chlorooxolane-2-carbonitrile |
InChI |
InChI=1S/C5H6ClNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2 |
InChI Key |
YTJXXPVBNLXGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


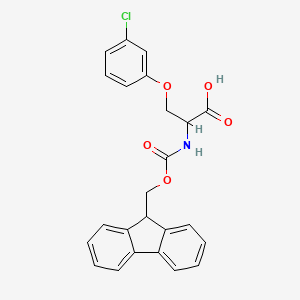
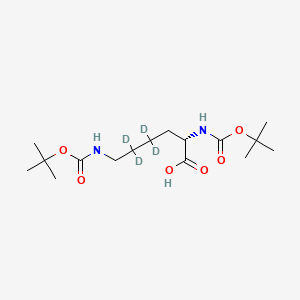
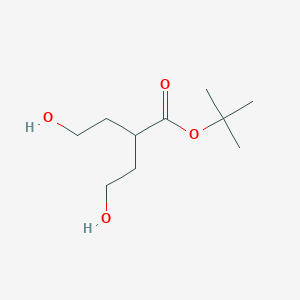
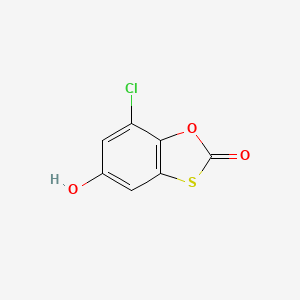
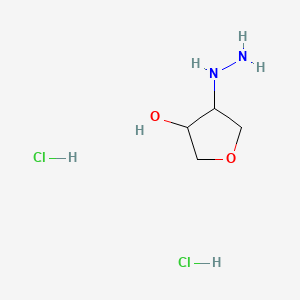
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)
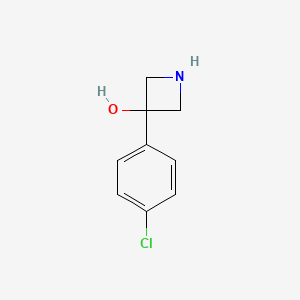
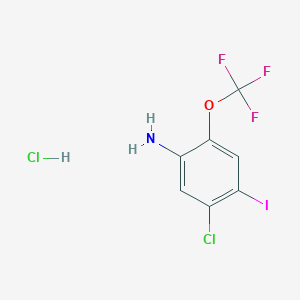
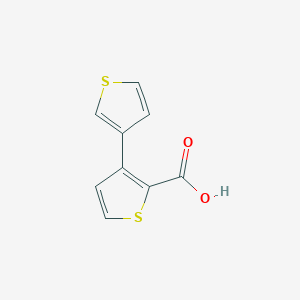
![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)
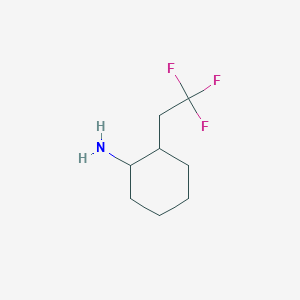
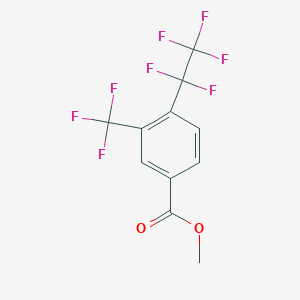
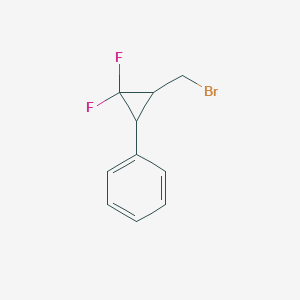
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
